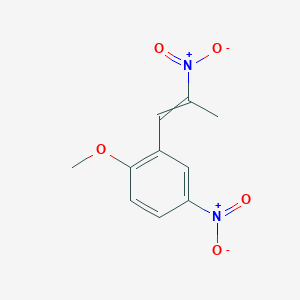
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H10N2O5 It is characterized by the presence of methoxy, nitro, and nitroprop-1-en-1-yl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene typically involves a multi-step process. One common method is the reaction of benzaldehyde derivatives with nitroalkenes in the presence of a basic catalyst, such as n-butylamine. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include basic catalysts for the Henry reaction, reducing agents like LAH, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include amino derivatives and various substituted benzene compounds.
Applications De Recherche Scientifique
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound a subject of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1-Methoxy-4-nitro-2-(2-nitroprop-1-en-1-yl)benzene can be compared with similar compounds such as:
- 1-Methoxy-4-methyl-2-(2-nitroprop-1-en-1-yl)benzene
- 1-Methoxy-2-nitro-3-(2-nitroprop-1-en-1-yl)benzene
- 1-Methoxy-4-(2-methylprop-1-en-1-yl)benzene
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of methoxy and nitro groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
922502-83-8 |
|---|---|
Formule moléculaire |
C10H10N2O5 |
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
1-methoxy-4-nitro-2-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C10H10N2O5/c1-7(11(13)14)5-8-6-9(12(15)16)3-4-10(8)17-2/h3-6H,1-2H3 |
Clé InChI |
DDPIFAPUSYBWGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=C(C=CC(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


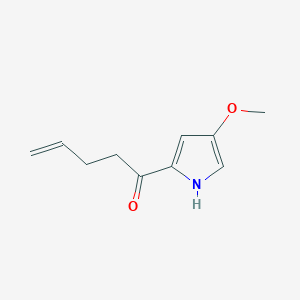
![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)

![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
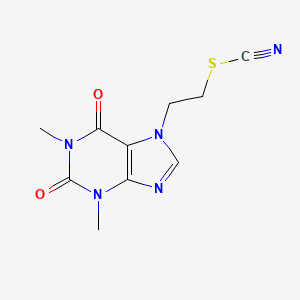
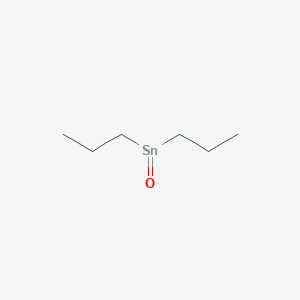
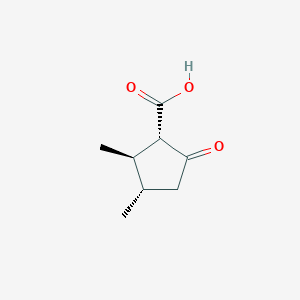
![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)
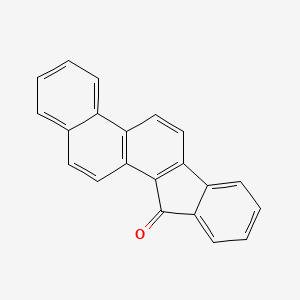

![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)
